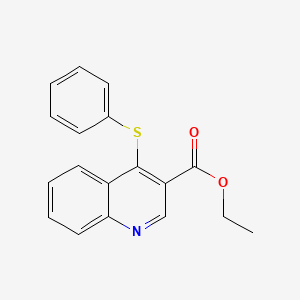![molecular formula C17H21NO6S2 B14388347 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate CAS No. 89862-60-2](/img/structure/B14388347.png)
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate is a complex organic compound characterized by its unique structure, which includes a pyridine ring and multiple functional groups
Preparation Methods
The synthesis of 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the formyloxybutylsulfanylcarbonyl and sulfanylbutyl formate groups. Common synthetic routes include:
Alkylation of Enolate Ions: This method involves the alkylation of enolate ions with alkyl halides, forming new carbon-carbon bonds.
Free Radical Bromination: This reaction is used to introduce bromine atoms at specific positions on the molecule, which can then be substituted with other groups.
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides to form carbon-carbon bonds.
Chemical Reactions Analysis
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace halides with other nucleophiles.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives.
Scientific Research Applications
4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds to 4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate include:
4-Dimethylaminopyridine: Used as a catalyst in acylation reactions.
Pyrrole: A heterocyclic amine with aromatic properties.
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Compared to these compounds, this compound is unique due to its multiple functional groups and potential for diverse chemical reactions.
Properties
CAS No. |
89862-60-2 |
|---|---|
Molecular Formula |
C17H21NO6S2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[6-(4-formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate |
InChI |
InChI=1S/C17H21NO6S2/c19-12-23-8-1-3-10-25-16(21)14-6-5-7-15(18-14)17(22)26-11-4-2-9-24-13-20/h5-7,12-13H,1-4,8-11H2 |
InChI Key |
JYVVOHYKNZOZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)SCCCCOC=O)C(=O)SCCCCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


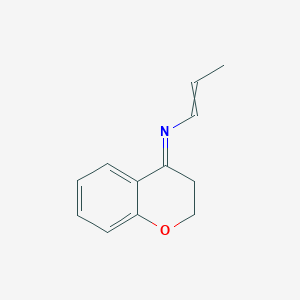
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
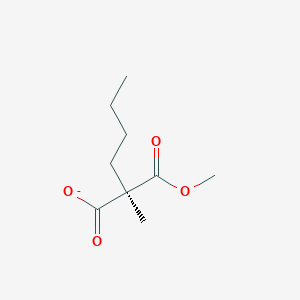
![N-(Cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14388283.png)
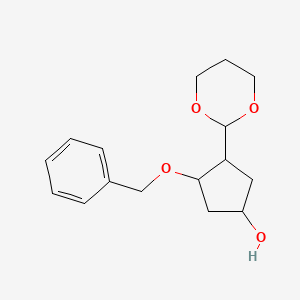
![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
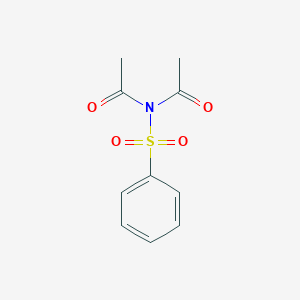
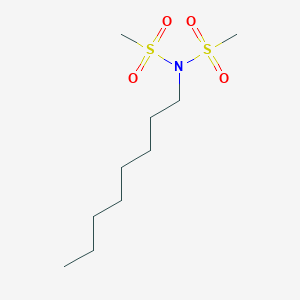
silane](/img/structure/B14388309.png)
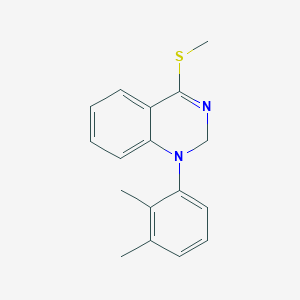
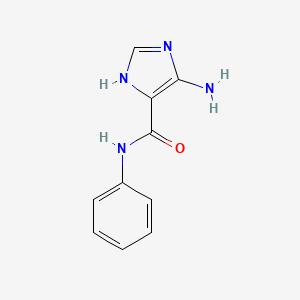
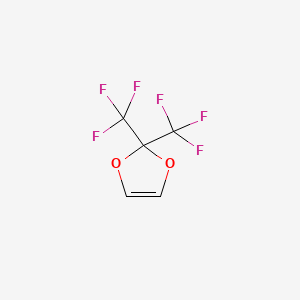
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
